Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside
Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside
Brand Name:
Vulcanchem
CAS No.:
641635-63-4
VCID:
VC0021071
InChI:
InChI=1S/C28H32O6/c1-30-28-27(33-20-23-15-9-4-10-16-23)26(32-19-22-13-7-3-8-14-22)25(24(17-29)34-28)31-18-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25+,26+,27-,28?/m1/s1
SMILES:
COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Molecular Formula:
C28H32O6
Molecular Weight:
464.558
Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside
CAS No.: 641635-63-4
Cat. No.: VC0021071
Molecular Formula: C28H32O6
Molecular Weight: 464.558
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 641635-63-4 |
|---|---|
| Molecular Formula | C28H32O6 |
| Molecular Weight | 464.558 |
| IUPAC Name | [(2R,3S,4S,5R)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol |
| Standard InChI | InChI=1S/C28H32O6/c1-30-28-27(33-20-23-15-9-4-10-16-23)26(32-19-22-13-7-3-8-14-22)25(24(17-29)34-28)31-18-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25+,26+,27-,28?/m1/s1 |
| Standard InChI Key | MOKYEUQDXDKNDX-PBVUBXADSA-N |
| SMILES | COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator